An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
Introduction
1-(2-Aminophenyl)cyclopentanecarboxylic acid is a unique molecule incorporating a constrained, non-planar cyclopentane ring, a carboxylic acid, and an aniline moiety. This structural combination makes it a valuable, albeit under-characterized, building block for medicinal chemistry and materials science. The spatial arrangement of its functional groups—a primary amine and a carboxylic acid—lends it zwitterionic potential and the ability to participate in diverse chemical interactions, including hydrogen bonding, salt formation, and amide coupling.
In drug discovery, the control of physicochemical properties is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2][3] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are fundamental to a molecule's journey from administration to its biological target.[2][3][4]
This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Aminophenyl)cyclopentanecarboxylic acid. Due to a scarcity of publicly available experimental data for this specific compound, this document emphasizes the robust, validated methodologies required for its characterization. It serves as both a data resource for predicted properties and a practical manual for researchers aiming to perform empirical analysis.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any compound is to understand its structure and derive theoretical physicochemical values. These in silico predictions, while not a substitute for experimental data, offer a valuable baseline for experimental design and hypothesis generation.
Molecular Structure:
-
IUPAC Name: 1-(2-aminophenyl)cyclopentane-1-carboxylic acid
-
Molecular Formula: C₁₂H₁₅NO₂
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Molecular Weight: 205.25 g/mol [5]
-
Key Structural Features:
-
Aromatic primary amine (aniline group)
-
Tertiary carboxylic acid
-
Cyclopentane scaffold
-
These features suggest the molecule is amphoteric, capable of acting as both a weak acid (due to the carboxylic group) and a weak base (due to the amino group).
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using established computational models. These values are essential for anticipating the molecule's behavior in various environments.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 205.25 g/mol | Influences diffusion and transport across biological membranes.[3] |
| XLogP3-AA | -0.9 | Indicates the compound's lipophilicity or hydrophilicity; a negative value suggests higher water solubility.[5] |
| Hydrogen Bond Donors | 2 | The -NH₂ and -COOH groups can donate protons, influencing solubility and receptor binding.[5] |
| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms can accept protons, contributing to aqueous solubility and target interactions.[5] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.[6] |
| pKa (Acidic) | ~4.3 (Predicted) | The estimated pKa of the carboxylic acid group.[7] |
| pKa (Basic) | ~9.2 (Predicted) | The estimated pKa of the aminophenyl group.[7] |
Note: Predicted values are derived from computational algorithms (e.g., XLogP3, EPA CompTox) and should be confirmed via experimental methods.[5][7]
Part 2: Methodologies for Experimental Characterization
The accurate determination of physicochemical properties is paramount for any compound entering a development pipeline.[4][8] This section details the standard, field-proven protocols for measuring the critical parameters of 1-(2-Aminophenyl)cyclopentanecarboxylic acid.
Melting Point Determination for Purity and Identity
The melting point is a fundamental physical property used to identify a compound and assess its purity.[9] A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed range often signifies the presence of impurities.[10]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[10][11] Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[11]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9][12]
-
Measurement:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[12][13] This range is the melting point.
Aqueous Solubility Profiling
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[14][15] Low solubility can be a major impediment in drug development.[14] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[16]
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[14][17]
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the resulting saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][17]
-
Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination for Ionization State Analysis
The pKa value defines the pH at which a functional group is 50% ionized.[18] For 1-(2-Aminophenyl)cyclopentanecarboxylic acid, two pKa values are expected: one for the acidic carboxylic acid and one for the basic amino group. This is crucial as the ionization state affects solubility, permeability, and receptor binding.[8][19] Potentiometric titration is a highly accurate and widely used method for pKa determination.[18][20][21]
The following diagram illustrates the workflow for determining the pKa values of an amphoteric compound like 1-(2-Aminophenyl)cyclopentanecarboxylic acid.
Caption: Workflow for pKa determination by potentiometric titration.
-
System Calibration: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers to ensure accurate pH measurements.[20]
-
Solution Preparation:
-
Inert Environment: Purge the sample solution with nitrogen gas for several minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[19][20]
-
Titration Process:
-
Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[19][20]
-
First, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure both functional groups are fully protonated.
-
Next, titrate the acidified solution with the standardized 0.1 M NaOH. Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.[20]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The curve will show two distinct buffer regions and two equivalence points (inflection points).
-
The pKa is the pH at the half-equivalence point for each respective functional group.[20] This point can be precisely located by finding the peaks in the first derivative plot (ΔpH/ΔV) of the titration curve.[22]
-
Conclusion
While 1-(2-Aminophenyl)cyclopentanecarboxylic acid is not extensively characterized in public literature, its structural motifs provide a clear roadmap for its scientific investigation. The predicted properties suggest a water-soluble, amphoteric compound, making it an intriguing candidate for further development. The true utility of this molecule, however, can only be unlocked through rigorous experimental validation. The protocols outlined in this guide for determining melting point, aqueous solubility, and pKa represent the industry-standard, foundational analyses required to move a compound from a theoretical concept to a well-understood chemical entity. By applying these robust methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in drug discovery and materials science.
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